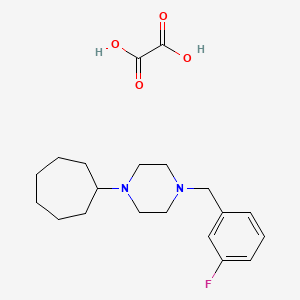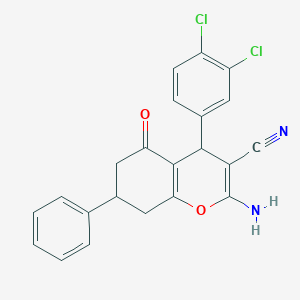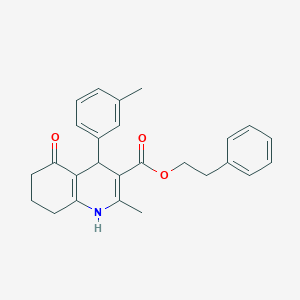![molecular formula C22H24ClFN2O2 B4960736 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and is commonly referred to as CPP-109. This compound has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in treating a variety of neurological disorders.
作用机制
The mechanism of action of CPP-109 is complex and involves multiple biochemical pathways. One of the primary mechanisms by which CPP-109 exerts its effects is by inhibiting the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression in the brain and has been implicated in a variety of neurological disorders, including addiction and depression. By inhibiting histone deacetylase, CPP-109 may be able to modulate the expression of genes involved in these disorders and reduce their symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects on the central nervous system. In addition to its effects on histone deacetylase, CPP-109 has been shown to modulate the activity of several neurotransmitters, including dopamine and glutamate. These neurotransmitters are involved in a wide range of physiological processes, including reward-seeking behavior and mood regulation.
实验室实验的优点和局限性
One of the primary advantages of using CPP-109 in lab experiments is that it has been well-characterized and has a known mechanism of action. This makes it a valuable tool for investigating the biochemical and physiological effects of histone deacetylase inhibition. However, one limitation of using CPP-109 is that it may have off-target effects on other enzymes and signaling pathways. This can make it difficult to interpret the results of experiments and may require additional controls to ensure specificity.
未来方向
There are several potential future directions for research on CPP-109. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Another area of interest is investigating the long-term effects of CPP-109 on gene expression and brain function. Additionally, there may be opportunities to develop more selective inhibitors of histone deacetylase that have fewer off-target effects than CPP-109. Overall, the potential therapeutic applications of CPP-109 and its mechanism of action make it a valuable tool for investigating the central nervous system and developing new treatments for neurological disorders.
合成方法
The synthesis of CPP-109 involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)-4-piperidinone. This intermediate is then reacted with 4-fluorobenzylamine and propanoyl chloride to form the final product, 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide. This synthesis method has been well-established and has been used to produce large quantities of CPP-109 for research purposes.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use in treating addiction to drugs such as cocaine and alcohol. CPP-109 has been shown to inhibit the activity of an enzyme known as histone deacetylase, which is involved in the regulation of gene expression in the brain. By inhibiting this enzyme, CPP-109 may be able to reduce the reward-seeking behavior associated with drug addiction.
属性
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2/c23-20-4-2-1-3-19(20)22(28)26-13-11-16(12-14-26)7-10-21(27)25-15-17-5-8-18(24)9-6-17/h1-6,8-9,16H,7,10-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIMZXMDOKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)


